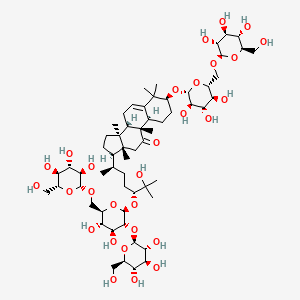

11-oxo-mogroside V (Standard)

Description

Properties

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGWHBLPUUKEJC-YMWSYRNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC(=O)[C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H100O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 11-oxo-mogroside V from Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a derivative of the principal sweetening compound, mogroside V, it is of significant interest for its potent biological activities, including antioxidant, anti-tumor, and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of 11-oxo-mogroside V, covering its biosynthesis, detailed protocols for its extraction, purification, and quantification, and its impact on key cellular signaling pathways. All quantitative data is presented in structured tables, and complex processes are visualized using Graphviz diagrams to facilitate understanding for research and development purposes.

Biosynthesis of 11-oxo-mogroside V

The biosynthesis of mogrosides, including 11-oxo-mogroside V, is a complex, multi-step enzymatic process originating from the triterpene precursor, 2,3-oxidosqualene. The pathway involves cyclization, a series of oxidative modifications by cytochrome P450 (CYP450) enzymes, and subsequent glycosylation by UDP-glucosyltransferases (UGTs).[1]

A critical step in the formation of the mogrol backbone for both mogroside V and 11-oxo-mogroside V is the oxidation of the C-11 position of cucurbitadienol. The multifunctional cytochrome P450 enzyme, CYP87D18 , has been identified as the key catalyst for this reaction.[2][3] CYP87D18 oxidizes cucurbitadienol to produce both 11-hydroxy cucurbitadienol (the precursor to mogroside V) and 11-oxo-cucurbitadienol (the direct precursor to the 11-oxo-mogroside V aglycone).[2][3] This indicates that the ketone group at the C-11 position is established on the aglycone before the addition of glucose moieties. The resulting 11-oxo-mogrol is then sequentially glycosylated to yield 11-oxo-mogroside V.

References

The Biosynthesis of 11-Oxo-Mogroside V: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-oxo-mogroside V, a potent natural sweetener found in monk fruit (Siraitia grosvenorii). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, quantitative data, and experimental methodologies crucial for understanding and potentially manipulating this valuable metabolic pathway.

Introduction

Mogrosides, the triterpenoid glycosides responsible for the intense sweetness of monk fruit, have garnered significant interest as natural, zero-calorie sugar substitutes. Among them, mogroside V is a major sweet compound. Its oxidized form, 11-oxo-mogroside V, is also a significant component, contributing to the overall sweetness profile and possessing potential biological activities.[1][2] Understanding the intricate biosynthetic pathway of 11-oxo-mogroside V is paramount for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents.

The biosynthesis of 11-oxo-mogroside V is a multi-step process involving five key enzyme families: squalene epoxidases (SQEs), triterpenoid synthases (specifically, cucurbitadienol synthase), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[3][4] This guide will dissect each stage of this pathway, presenting the available quantitative data and detailing the experimental protocols used to elucidate these complex biochemical transformations.

The Core Biosynthetic Pathway

The journey from the primary metabolite, squalene, to the complex glycoside, 11-oxo-mogroside V, involves a series of enzymatic modifications that build the characteristic cucurbitane skeleton and adorn it with hydroxyl and glucosyl moieties.

Formation of the Cucurbitadienol Skeleton

The pathway initiates with the cyclization of 2,3-oxidosqualene, a product of squalene epoxidase (SQE), to form the foundational triterpenoid skeleton, cucurbitadienol. This crucial step is catalyzed by the enzyme cucurbitadienol synthase (CS) .[5][6]

Oxidation of the Cucurbitadienol Core

Following the formation of cucurbitadienol, a series of oxidation reactions occur, primarily at the C-11, C-24, and C-25 positions. The key enzyme in this stage is a multifunctional cytochrome P450, CYP87D18 . This enzyme is responsible for the critical C-11 oxidation of cucurbitadienol, leading to the formation of both 11-hydroxy cucurbitadienol and 11-oxo-cucurbitadienol .[4][7] The presence of the 11-oxo group is a defining feature of 11-oxo-mogroside V. Further hydroxylation at C-24 and C-25 is carried out by epoxide hydrolases, ultimately yielding the aglycone, mogrol .[8]

dot

References

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-oxo-mogroside V (CAS: 126105-11-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside and a prominent bioactive constituent of the monk fruit (Siraitia grosvenorii).[1][2] As a derivative of the major sweet component, mogroside V, this compound has garnered significant interest for its potent antioxidant and potential anti-cancer properties.[3][4] This technical guide provides a comprehensive overview of 11-oxo-mogroside V, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing key biological pathways. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties and Identification

11-oxo-mogroside V is a natural sweetener sourced from the fruit of Siraitia grosvenorii.[1] It is structurally characterized as a cucurbitane glycoside, a derivative of mogroside V.[5]

| Property | Value | Reference |

| CAS Number | 126105-11-1 | [5] |

| Molecular Formula | C₆₀H₁₀₀O₂₉ | [5] |

| Molecular Weight | 1285.4 g/mol | [5] |

| Purity | ≥95% (Commercially available) | [5] |

| Solubility | DMF: 1 mg/ml, DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [5] |

| Storage | -20°C | [5] |

| Stability | ≥ 4 years | [5] |

Biological Activities and Quantitative Data

11-oxo-mogroside V exhibits a range of biological activities, with its antioxidant and anti-cancer effects being the most extensively studied.

Antioxidant Activity

11-oxo-mogroside V demonstrates significant free radical scavenging activity against various reactive oxygen species (ROS).[3][4] It also shows a remarkable ability to inhibit DNA damage induced by hydroxyl radicals.[6]

| Activity | EC₅₀ (µg/mL) | Reference |

| Superoxide (O₂⁻) Scavenging | 4.79 | [3][6] |

| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [3][6] |

| Hydroxyl (•OH) Radical Scavenging | 146.17 | [3][4] |

| •OH-induced DNA Damage Inhibition | 3.09 | [6] |

Anti-cancer and Chemopreventive Activity

11-oxo-mogroside V has shown potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA), a marker for potential anti-cancer activity.[3] It has also demonstrated inhibitory effects in a two-stage mouse skin carcinogenesis test.[4]

| Assay | Inhibition (%) at different molar ratios/TPA | Reference |

| EBV-EA Induction Inhibition | 91.2% (1000), 50.9% (500), 21.3% (100) | [3][6] |

Content in Monk Fruit Callus

The concentration of 11-oxo-mogroside V has been quantified in the mesocarp callus of monk fruit, suggesting potential for biotechnological production.[7]

| Sample | Concentration (mg/g Dry Weight) | Reference |

| Mesocarp Callus | 0.66 | [7] |

| Cell Suspension from Mesocarp Callus | 0.68 | [7] |

Experimental Protocols

Extraction and Purification of Mogrosides from Siraitia grosvenorii

This protocol outlines a general method for the extraction and purification of mogrosides, including 11-oxo-mogroside V, from dried monk fruit.[8]

Materials:

-

Dried monk fruit powder

-

Deionized water

-

Ethanol

-

Macroporous adsorbent resin (e.g., Amberlite XAD series)

-

HPLC system for analysis and purification

-

Rotary evaporator

Methodology:

-

Extraction:

-

Mix the dried monk fruit powder with deionized water at a 1:10 (w/v) ratio.[8]

-

Heat the mixture to 60-80°C for 2-3 hours with continuous stirring.[8]

-

Filter the mixture to separate the aqueous extract from the solid residue. The extraction process can be repeated on the residue to increase the yield.[8]

-

Combine the aqueous extracts.[8]

-

-

Initial Purification with Macroporous Resin:

-

Pass the combined aqueous extract through a column packed with pre-equilibrated macroporous resin.[8]

-

Wash the column with deionized water to remove sugars and other polar impurities.[8]

-

Elute the mogrosides from the resin using a 30-70% aqueous ethanol solution.[8]

-

Collect the eluate and concentrate it using a rotary evaporator to obtain a crude mogroside extract.[8]

-

-

Analysis and Final Purification:

-

Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).[8]

-

Quantification of Antioxidant Activity (Chemiluminescence Method)

This protocol details the chemiluminescence (CL) method for determining the ROS scavenging activity of 11-oxo-mogroside V.[8]

Objective: To quantify the scavenging effect of 11-oxo-mogroside V on superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

Materials:

-

Purified 11-oxo-mogroside V sample

-

Luminol

-

Pyrogallol (for O₂⁻ generation)

-

H₂O₂ solution

-

FeSO₄-EDTA (for •OH generation)

-

Tris-HCl buffer

Methodology:

-

Superoxide (O₂⁻) Scavenging:

-

Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the 11-oxo-mogroside V sample.[8]

-

Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.[8]

-

Immediately measure the chemiluminescence intensity.[8]

-

Calculate the percentage of scavenging by comparing the CL intensity of the sample to a control without the sample.[8]

-

-

Hydrogen Peroxide (H₂O₂) Scavenging:

-

Hydroxyl Radical (•OH) Scavenging:

Data Analysis:

-

For each ROS, plot the percentage of inhibition against the sample concentration.[8]

-

Calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.[8]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of 11-oxo-mogroside V.[9]

Chromatographic System:

-

System: High-Performance Liquid Chromatography with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS).[9]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution with acetonitrile and water is commonly used.

-

Detection: UV detector set at 210 nm or MS/MS detection.[9]

-

Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard.[9]

Biosynthesis and Signaling Pathways

Simplified Biosynthetic Pathway of Mogrosides

The biosynthesis of mogrosides from squalene involves a series of enzymatic reactions, including epoxidation, cyclization, hydroxylation, and glycosylation.[10][11]

Anti-inflammatory Signaling Modulated by Mogroside V

Research on the closely related mogroside V provides a model for the potential anti-inflammatory mechanisms of 11-oxo-mogroside V. Mogroside V has been shown to counteract lipopolysaccharide (LPS)-induced inflammation by modulating key inflammatory signaling pathways.[8][12]

Experimental Workflow for Comparative Analysis

The following workflow illustrates a logical approach for comparing the effects of different processing methods, such as drying techniques, on the final content of 11-oxo-mogroside V in monk fruit.

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for 11-oxo-mogroside V is limited, studies on its precursor, mogroside V, provide valuable insights. Orally administered mogroside V undergoes microbial biotransformation in the colon, yielding bioactive metabolites.[1] It is suggested that mogrosides are minimally absorbed systemically and are primarily metabolized by intestinal flora to their aglycone, mogrol, and its mono- and diglucosides.[13] A study on mogroside V metabolism in rats identified numerous metabolites formed through deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation.[14]

Conclusion and Future Directions

11-oxo-mogroside V is a promising natural compound with significant antioxidant and potential anti-cancer activities. The methodologies for its extraction, purification, and quantification are well-established, facilitating further research. While the general biosynthetic and anti-inflammatory pathways of related mogrosides are understood, further investigation is required to elucidate the specific molecular targets and mechanisms of action of 11-oxo-mogroside V. Moreover, detailed pharmacokinetic and toxicological studies are essential to fully assess its potential as a therapeutic agent or a functional food ingredient. The development of efficient synthetic or biotechnological production methods would also be crucial for its broader application.

References

- 1. researchgate.net [researchgate.net]

- 2. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]

- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. pnas.org [pnas.org]

- 11. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

- 12. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 11-oxo-mogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While renowned for its intense sweetness, emerging research has highlighted its significant biological activities, positioning it as a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological effects of 11-oxo-mogroside V, with a focus on its antioxidant, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Quantitative Data on Biological Activities

The biological effects of 11-oxo-mogroside V have been quantified in several in vitro studies, primarily focusing on its antioxidant capacity. The following tables summarize the available quantitative data.

Table 1: Antioxidant Activity of 11-oxo-mogroside V

| Parameter | Species | EC50 (µg/mL) | EC50 (µM)¹ | Reference |

| Superoxide Radical (O₂⁻) Scavenging | Chemiluminescence Assay | 4.79 | ~3.73 | [1] |

| Hydrogen Peroxide (H₂O₂) Scavenging | Chemiluminescence Assay | 16.52 | ~12.85 | [1] |

| Hydroxyl Radical (·OH) Scavenging | Chemiluminescence Assay | 146.17 | ~113.71 | [1] |

| Hydroxyl Radical-Induced DNA Damage Inhibition | Fluorometric Assay | 3.09 | ~2.40 | [1] |

¹ Molar concentrations are estimated based on a molecular weight of 1285.4 g/mol for 11-oxo-mogroside V.

Table 2: Anti-Inflammatory and Other Activities (Data primarily for Mogroside V)

While specific quantitative data for the anti-inflammatory activity of 11-oxo-mogroside V is limited, studies on the closely related mogroside V provide valuable insights. It is important to note that the presence of the 11-oxo group may influence the biological activity.

| Biological Activity | Compound | Assay System | Key Findings | Reference |

| Anti-inflammatory | Mogroside V | LPS-stimulated RAW264.7 macrophages | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β production. | [2] |

| Anti-inflammatory | Mogroside V | LPS-stimulated BV-2 microglia | Inhibition of iNOS and COX-2 protein expression. | [2] |

| AMPK Activation | Mogroside V | In vitro kinase assay | EC50 of 20.4 µM for activation of AMPK heterotrimer α2β1γ1. | [3] |

| AMPK Activation | Mogrol (metabolite) | In vitro kinase assay | EC50 of 4.2 µM for activation of AMPK heterotrimer α2β1γ1. | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the biological activity of 11-oxo-mogroside V and related compounds.

Reactive Oxygen Species (ROS) Scavenging Activity Assay (Chemiluminescence)

Objective: To quantify the capacity of 11-oxo-mogroside V to scavenge superoxide, hydrogen peroxide, and hydroxyl radicals.

Materials:

-

11-oxo-mogroside V

-

Luminol

-

Pyrogallol (for O₂⁻ generation)

-

Hydrogen peroxide (H₂O₂)

-

FeSO₄-EDTA (for ·OH generation)

-

Tris-HCl buffer

-

Chemiluminescence reader

Protocol:

-

Superoxide Radical (O₂⁻) Scavenging:

-

Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of 11-oxo-mogroside V.

-

Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.

-

Immediately measure the chemiluminescence intensity over time.

-

The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.

-

-

Hydrogen Peroxide (H₂O₂) Scavenging:

-

Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.

-

Add varying concentrations of 11-oxo-mogroside V to the mixture.

-

Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.

-

-

Hydroxyl Radical (·OH) Scavenging:

-

Generate ·OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.

-

Add varying concentrations of 11-oxo-mogroside V to the system.

-

Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates ·OH scavenging.

-

Data Analysis:

-

For each ROS, plot the percentage of inhibition against the sample concentration.

-

Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.

Neuroprotection Assay against MK-801-Induced Neuronal Damage

Objective: To evaluate the protective effects of 11-oxo-mogroside V against glutamate excitotoxicity induced by the NMDA receptor antagonist MK-801 in primary neuronal cultures.

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

MK-801 (Dizocilpine maleate)

-

11-oxo-mogroside V

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents

-

Fluorescence microscope and plate reader

Protocol:

-

Cell Culture:

-

Isolate and culture primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat fetuses.

-

Plate the neurons in poly-D-lysine-coated plates and maintain in Neurobasal medium.

-

-

Induction of Neuronal Damage:

-

After 7-10 days in culture, expose the neurons to a neurotoxic concentration of MK-801 (e.g., 10-100 µM) for a specified period (e.g., 24 hours).

-

-

Treatment:

-

Co-treat the neurons with varying concentrations of 11-oxo-mogroside V (or its metabolite, 11-oxo-mogrol) at the time of MK-801 exposure.

-

-

Assessment of Neuronal Viability:

-

After the treatment period, assess cell viability using the MTT assay. Incubate the cells with MTT solution, which is converted to formazan crystals by viable cells.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Alternatively, use live/dead cell staining assays (e.g., Calcein-AM/Propidium Iodide) and quantify the percentage of viable cells using fluorescence microscopy.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control group.

-

Determine the concentration of 11-oxo-mogroside V that provides significant neuroprotection.

Anti-inflammatory Activity in LPS-Stimulated Macrophages

Objective: To assess the ability of 11-oxo-mogroside V to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

11-oxo-mogroside V

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Griess reagent for nitric oxide (NO) determination

-

Western blot reagents for iNOS and COX-2 analysis

Protocol:

-

Cell Culture and Treatment:

-

Culture RAW264.7 cells in DMEM until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of 11-oxo-mogroside V for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.

-

-

Measurement of Pro-inflammatory Cytokines:

-

Collect the cell culture supernatant after the incubation period.

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Measurement of Nitric Oxide (NO):

-

Use the Griess reagent to measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.

-

-

Analysis of iNOS and COX-2 Expression:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein expression levels of iNOS and COX-2 using Western blot analysis with specific primary antibodies.

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine and NO production at different concentrations of 11-oxo-mogroside V.

-

Determine the IC50 values for the inhibition of each inflammatory mediator, if possible.

-

Quantify the changes in iNOS and COX-2 protein expression relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological activities of 11-oxo-mogroside V and its related compounds are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Antioxidant Mechanism

The primary antioxidant mechanism of 11-oxo-mogroside V is through direct scavenging of reactive oxygen species.

References

- 1. researchgate.net [researchgate.net]

- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]

11-Oxo-Mogroside V: A Technical Guide to its Antioxidant Properties and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of 11-oxo-mogroside V, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). The document details its direct radical-scavenging capabilities, presents plausible cellular antioxidant mechanisms, and provides detailed experimental protocols for the assays cited.

Direct Antioxidant Properties: Radical Scavenging

11-oxo-mogroside V has demonstrated significant in vitro antioxidant activity by directly scavenging several reactive oxygen species (ROS). Its efficacy has been quantified using chemiluminescence assays, which measure the light emitted from chemical reactions involving ROS. The compound shows notable inhibitory effects against superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1][2]

Quantitative Antioxidant Activity

The antioxidant capacity of 11-oxo-mogroside V is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower EC₅₀ value indicates higher antioxidant activity. Data from comparative studies are summarized below.

| Compound | Activity | EC₅₀ (µg/mL) | Reference |

| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | 4.79 | [1][2][3] |

| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [1][2][3] | |

| Hydroxyl Radical (•OH) Scavenging | 146.17 | [1][2][3] | |

| •OH-induced DNA Damage Inhibition | 3.09 | [1][2][3] | |

| Mogroside V | Superoxide (O₂⁻) Scavenging | > 50 | [1][2] |

| Hydrogen Peroxide (H₂O₂) Scavenging | > 50 | [1][2] | |

| Hydroxyl Radical (•OH) Scavenging | 48.44 | [1][2][3] |

Table 1: Comparative in vitro antioxidant activities of 11-oxo-mogroside V and Mogroside V.

Notably, 11-oxo-mogroside V is significantly more effective at scavenging superoxide and hydrogen peroxide than its precursor, mogroside V.[1][2][3] Conversely, mogroside V is a more potent scavenger of the highly reactive hydroxyl radical.[1][2][3] Furthermore, 11-oxo-mogroside V exhibits a remarkable protective effect against hydroxyl radical-induced DNA damage, with a very low EC₅₀ value of 3.09 µg/mL.[1][2][4]

Potential Cellular Antioxidant Mechanisms

While direct radical scavenging is a key aspect of its antioxidant profile, the cellular mechanism of action for 11-oxo-mogroside V has not been fully elucidated in the reviewed literature. However, based on the behavior of many natural antioxidant compounds, a plausible mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway .[5][6][7] This pathway is a master regulator of the cellular antioxidant response.[5][8]

The Nrf2-Keap1 Signaling Pathway (Hypothesized)

Under normal, unstressed conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5][8] When cells are exposed to oxidative stress or electrophilic compounds (like certain phytochemicals), Keap1 undergoes a conformational change. This change releases Nrf2, allowing it to translocate into the nucleus.[5][6]

Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[5][8] This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

Glutathione S-transferases (GSTs)

The diagram below illustrates this hypothesized pathway.

Experimental Protocols

This section provides detailed methodologies for key assays used to determine antioxidant properties.

Chemiluminescence Assay for ROS Scavenging

This method was employed to determine the EC₅₀ values for 11-oxo-mogroside V against various reactive oxygen species.[1]

Principle: The reaction between a specific ROS and a chemiluminescent probe (e.g., luminol) generates light. An antioxidant compound will scavenge the ROS, leading to a dose-dependent reduction in light emission.

Reagents and Apparatus:

-

11-oxo-mogroside V stock solution and serial dilutions.

-

ROS generating system:

-

Superoxide (O₂⁻): Hypoxanthine (HX) and Xanthine Oxidase (XOD) system.

-

Hydrogen Peroxide (H₂O₂): H₂O₂ solution.

-

Hydroxyl Radical (•OH): Fenton reaction (FeSO₄ + H₂O₂).

-

-

Luminol (chemiluminescent probe).

-

Phosphate buffer solution (PBS).

-

Luminometer or microplate reader with chemiluminescence detection.

Procedure (Hydroxyl Radical Example):

-

Reaction Mixture Preparation: In a 96-well plate, add PBS, FeSO₄-EDTA solution, and luminol.

-

Sample Addition: Add varying concentrations of the 11-oxo-mogroside V sample to the wells. A control well should contain the vehicle (e.g., DMSO) instead of the sample.

-

Initiate Reaction: Add H₂O₂ to all wells to initiate the Fenton reaction, which generates •OH radicals.

-

Measurement: Immediately measure the chemiluminescence (CL) intensity over a set period using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(CL_control - CL_sample) / CL_control] * 100

-

Plot the percentage of inhibition against the sample concentration.

-

Determine the EC₅₀ value from the dose-response curve.

-

The workflow for this type of assay is visualized below.

ARE-Luciferase Reporter Assay for Nrf2 Activation

This cell-based assay is the standard method to quantify the activation of the Nrf2 pathway by a test compound.[5][8]

Principle: Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an ARE promoter. If a test compound activates Nrf2, Nrf2 will bind to the ARE and drive the expression of luciferase. The resulting luminescence is proportional to Nrf2 activation.

Reagents and Apparatus:

-

ARE-reporter cell line (e.g., transfected HepG2 cells).

-

Cell culture medium and supplements.

-

Test compound (11-oxo-mogroside V) and vehicle control (DMSO).

-

Positive control (e.g., sulforaphane).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent kit.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the ARE-reporter cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 11-oxo-mogroside V. Include wells for vehicle control and a positive control.

-

Incubation: Incubate the plate for a period sufficient to allow for Nrf2 activation and reporter gene expression (typically 16-24 hours).

-

Cell Lysis: Remove the medium and lyse the cells according to the luciferase kit protocol.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter) to account for any cytotoxicity.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC₅₀ for Nrf2 activation.

-

Summary and Future Perspectives

11-oxo-mogroside V is a potent natural antioxidant with demonstrated efficacy in scavenging key reactive oxygen species, particularly superoxide and hydrogen peroxide, and in protecting against DNA damage.[1][4] While its direct radical-scavenging activity is well-documented, the underlying cellular mechanisms remain to be fully investigated. The activation of the Nrf2-Keap1 pathway represents a highly plausible mechanism of action that warrants further experimental validation.

For drug development professionals, 11-oxo-mogroside V presents an interesting candidate for conditions associated with oxidative stress. Future research should focus on:

-

Confirming its ability to activate the Nrf2 pathway in relevant cell models (e.g., using ARE-reporter assays and Western blots for Nrf2 and HO-1 expression).

-

Evaluating its antioxidant effects in in vivo models of oxidative stress-related diseases.

-

Investigating its bioavailability, metabolism, and safety profile to establish its potential as a therapeutic agent or nutraceutical.

References

- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Physicochemical properties of 11-oxo-mogroside V standard

This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental protocols for the 11-oxo-mogroside V standard. The information is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic applications.

Physicochemical Properties

11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside and a derivative of mogroside V.[1] It is a natural sweetener found in the fruit of Siraitia grosvenorii (monk fruit).[2][3][4] The compound presents as a white to off-white crystalline solid or powder.[1] While a specific melting point for 11-oxo-mogroside V is not consistently reported in the literature, the closely related compound, Mogroside V, has a melting point of approximately 193 °C (with decomposition) or in the range of 197-201 °C.[5][6]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 11-oxo-mogroside V

| Property | Value | References |

| Molecular Formula | C₆₀H₁₀₀O₂₉ | [7][][9] |

| Molecular Weight | 1285.42 g/mol | [6][7][9] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Purity | ≥95% to >98% (supplier dependent) | [9] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Phosphate-buffered saline (PBS, pH 7.2), Pyridine, Methanol, and Ethanol. | [9][10] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light. | [9][11] |

Biological Activity and Signaling Pathways

11-oxo-mogroside V exhibits a range of biological activities, with its antioxidant properties being the most prominently studied. It has also been investigated for its potential neuroprotective and anti-inflammatory effects.

Antioxidant Activity

11-oxo-mogroside V is a potent antioxidant that demonstrates significant scavenging activity against various reactive oxygen species (ROS).[10][12] Its efficacy in this regard is summarized in Table 2.

Table 2: Antioxidant Activity of 11-oxo-mogroside V

| Reactive Oxygen Species (ROS) | EC₅₀ (μg/mL) | References |

| Superoxide Anion (O₂⁻) | 4.79 | [][10][12] |

| Hydrogen Peroxide (H₂O₂) | 16.52 | [][10][12] |

| Hydroxyl Radical (•OH) | 146.17 | [10][12] |

| •OH-induced DNA damage | 3.09 | [][12] |

Signaling Pathways

Research suggests that 11-oxo-mogroside V and its related compounds may exert their biological effects through the modulation of key signaling pathways.

-

Neuroprotection: In studies involving neuronal damage, the metabolite of Mogroside V, 11-oxo-mogrol, has been shown to reverse the inactivation of phosphorylation levels of AKT and mTOR, suggesting a role for the PI3K/Akt/mTOR pathway in its neuroprotective effects.[7]

-

Anti-inflammatory Effects: Related mogrosides have been found to modulate inflammatory pathways by influencing the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and AKT1, as well as affecting the NF-κB signaling cascade.[2] Mogroside V has also been shown to alleviate neuroinflammation by inhibiting the TLR4-MyD88 pathway and activating the AKT/AMPK-Nrf2 signaling pathway.[11]

-

Metabolic Regulation: Mechanistic studies on the parent compound, Mogroside V, indicate that it modulates glucose and lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3]

Below are diagrams illustrating these signaling pathways.

Caption: Neuroprotective signaling pathway of 11-oxo-mogrol.

Caption: Anti-inflammatory signaling pathway modulated by Mogroside V.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for the analysis and quantification of 11-oxo-mogroside V is reverse-phase HPLC.

Table 3: HPLC Method for 11-oxo-mogroside V Analysis

| Parameter | Condition | References |

| Column | ODS C18 (250 mm × 4.6 mm, 5 μm) | [13] |

| Mobile Phase | Acetonitrile-water gradient | [13] |

| Flow Rate | 0.75 mL/min | [13] |

| Detection Wavelength | 210 nm | [13] |

| Column Temperature | 40°C | [13] |

| Linear Range | 0.5985 - 14.9625 μg (r = 0.9984) | [13] |

| Average Recovery | 102.5% (RSD = 4.43%, n=6) | [13] |

The following diagram outlines a general workflow for the extraction and analysis of mogrosides from plant material.

Caption: General workflow for mogroside extraction and HPLC analysis.

In Vitro Antioxidant Activity Assay (Chemiluminescence Method)

The antioxidant activity of 11-oxo-mogroside V can be determined by its ability to scavenge various ROS, which can be measured using a chemiluminescence (CL) assay.

Protocol for Superoxide Anion (O₂⁻) Scavenging:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), luminol, and varying concentrations of the 11-oxo-mogroside V sample.

-

Initiate the reaction by adding pyrogallol, which autoxidizes to generate superoxide anions.

-

Immediately measure the chemiluminescence intensity over time.

-

The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.

Protocol for Hydrogen Peroxide (H₂O₂) Scavenging:

-

Prepare a reaction mixture containing a buffer, luminol, and hydrogen peroxide.

-

Add varying concentrations of the 11-oxo-mogroside V sample.

-

Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.

Protocol for Hydroxyl Radical (•OH) Scavenging:

-

Generate hydroxyl radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.

-

Add varying concentrations of the 11-oxo-mogroside V sample to the system.

-

Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.

Data Analysis:

-

For each ROS, plot the percentage of inhibition against the sample concentration.

-

Calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This guide provides a foundational understanding of the physicochemical characteristics and biological activities of the 11-oxo-mogroside V standard. For more specific applications and in-depth studies, consulting the primary literature is recommended.

References

- 1. 11-oxo-mogroside V | C60H100O29 | CID 14525331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]

- 5. 88901-36-4・Mogroside V Standard・131-16571[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Mogroside V | 88901-36-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iosrphr.org [iosrphr.org]

- 15. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 11-oxo-mogroside V: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 11-oxo-mogroside V, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Chemical and Spectral Properties

11-oxo-mogroside V is a triterpenoid glycoside with the molecular formula C₆₀H₁₀₀O₂₉ and a molecular weight of 1285.42 g/mol .[1][2][] Its chemical structure is characterized by a mogrol aglycone with five glucose moieties attached. The presence of a ketone group at the C-11 position distinguishes it from the more abundant mogroside V.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry with electrospray ionization (ESI) is a key technique for the characterization of 11-oxo-mogroside V. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

| Parameter | Value | Source |

| Molecular Formula | C₆₀H₁₀₀O₂₉ | [1][2][] |

| Molecular Weight | 1285.42 g/mol | [1][2][] |

| Ionization Mode | ESI- | [4] |

| Precursor Ion [M-H]⁻ | Data not available in search results | |

| Major Fragment Ion | Data not available in search results |

Note: While the exact m/z values for the precursor and fragment ions were not explicitly found in the search results, the fragmentation of the closely related mogroside V involves the loss of a glucose moiety (162 Da). A similar fragmentation pattern is anticipated for 11-oxo-mogroside V.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of 11-oxo-mogroside V have been fully assigned based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.[5][6] The chemical shifts are reported in ppm relative to the solvent signal. The data presented below is from studies conducted in pyridine-d₅.[5][7]

Table 1: ¹³C NMR Spectral Data for 11-oxo-mogroside V (Aglycone Moiety) in Pyridine-d₅ [8]

| Carbon No. | Chemical Shift (δc, ppm) | Carbon No. | Chemical Shift (δc, ppm) |

| 1 | 38.2 | 16 | 28.5 |

| 2 | 26.5 | 17 | 50.1 |

| 3 | 88.9 | 18 | 18.9 |

| 4 | 39.5 | 19 | 19.5 |

| 5 | 52.8 | 20 | 36.1 |

| 6 | 24.1 | 21 | 29.1 |

| 7 | 25.9 | 22 | 35.1 |

| 8 | 44.9 | 23 | 68.1 |

| 9 | 49.8 | 24 | 82.3 |

| 10 | 37.5 | 25 | 72.1 |

| 11 | 212.1 | 26 | 28.1 |

| 12 | 52.1 | 27 | 27.8 |

| 13 | 48.1 | 28 | 29.5 |

| 14 | 49.2 | 29 | 30.1 |

| 15 | 32.5 | 30 | 20.1 |

Table 2: ¹H NMR Spectral Data for 11-oxo-mogroside V (Aglycone Moiety) in Pyridine-d₅ [8]

| Proton No. | Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1α | 1.85, m |

| 1β | 1.05, m |

| 2α | 2.15, m |

| 2β | 1.95, m |

| 3α | 3.45, dd, 11.5, 4.5 |

| 5α | 1.25, m |

| 6α | 1.65, m |

| 6β | 1.45, m |

| 7α | 1.55, m |

| 7β | 1.35, m |

| 8β | 2.25, m |

| 9β | 2.55, d, 8.5 |

| 12α | 2.85, d, 16.5 |

| 12β | 2.45, d, 16.5 |

| 17α | 1.75, m |

| 18-H₃ | 0.85, s |

| 19-H₃ | 1.28, s |

| 21-H₃ | 0.95, d, 6.5 |

| 26-H₃ | 1.22, s |

| 27-H₃ | 1.20, s |

| 28-H₃ | 1.08, s |

| 29-H₃ | 1.15, s |

| 30-H₃ | 1.42, s |

Note: The complete NMR assignments for the glucose moieties are available in the cited literature.

Experimental Protocols

The following sections detail the methodologies employed for the spectral analysis of 11-oxo-mogroside V, based on protocols described for the analysis of mogrosides.

NMR Spectroscopy

Sample Preparation: Samples of 11-oxo-mogroside V are typically dissolved in deuterated pyridine (pyridine-d₅).[5][7]

Instrumentation: NMR spectra are acquired on a high-field spectrometer, such as a Bruker Avance 500 MHz instrument.[9]

Data Acquisition: A suite of 1D and 2D NMR experiments are performed to fully elucidate the structure. These include:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To identify the chemical shifts of all carbon atoms.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and linking substructures.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry

Sample Preparation: Samples are dissolved in a suitable solvent such as methanol or acetonitrile for introduction into the mass spectrometer.

Instrumentation: A high-resolution mass spectrometer, for instance, a UPLC–PDA–ESI-Q-TOF-MS (Ultra-Performance Liquid Chromatography with Photodiode Array and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry), is used for analysis.[10]

Data Acquisition:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed.

-

MS Scan: A full scan is performed to determine the accurate mass of the deprotonated molecule [M-H]⁻.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is conducted to induce fragmentation of the precursor ion. This provides valuable structural information based on the observed fragment ions. The fragmentation is typically achieved through collision-induced dissociation (CID).

Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the spectral analysis of 11-oxo-mogroside V and a conceptual representation of its analysis.

Caption: Experimental workflow for the isolation and spectral characterization of 11-oxo-mogroside V.

Caption: Logical relationships in the spectral analysis of 11-oxo-mogroside V.

References

- 1. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]

- 2. caymanchem.com [caymanchem.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. iosrphr.org [iosrphr.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 11-oxo-mogroside V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 11-oxo-mogroside V, a cucurbane triterpenoid glycoside of significant interest as a natural, non-caloric sweetener and potential therapeutic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.

Solubility Profile of 11-oxo-mogroside V

The solubility of 11-oxo-mogroside V is a critical parameter for its application in various formulations, from food and beverage products to pharmaceutical preparations. As a glycoside, its solubility is influenced by the polarity of the solvent, temperature, and pH.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of 11-oxo-mogroside V and the closely related mogroside V. It is important to note that direct, comprehensive studies on the solubility of 11-oxo-mogroside V in a wide range of solvents and conditions are limited in the public domain. The data for mogroside V is included for comparative purposes, given its structural similarity.

| Compound | Solvent | Temperature | Solubility |

| 11-oxo-mogroside V | Dimethylformamide (DMF) | Not Specified | 1 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 1 mg/mL[1] | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | 10 mg/mL[1] | |

| Pyridine | Not Specified | Soluble[2] | |

| Methanol | Not Specified | Soluble[2] | |

| Ethanol | Not Specified | Soluble[2] | |

| Mogroside V | Dimethyl sulfoxide (DMSO) | Not Specified | ~1 mg/mL[3] or 100 mg/mL[4] |

| Dimethylformamide | Not Specified | ~1 mg/mL[3] | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL[3] | |

| Water | Not Specified | Slightly Soluble[5] | |

| Methanol | Not Specified | Slightly Soluble (Sonication assisted)[5] | |

| Pyridine | Not Specified | Slightly Soluble[5] |

Note: The significant discrepancy in the reported solubility of Mogroside V in DMSO may be attributable to differences in experimental conditions or the purity of the compound used.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for 11-oxo-mogroside V.

Objective: To determine the equilibrium solubility of 11-oxo-mogroside V in a specific solvent at a controlled temperature.

Materials:

-

11-oxo-mogroside V (crystalline solid, purity ≥95%)

-

Solvent of interest (e.g., water, ethanol, PBS)

-

Shaking incubator or water bath with temperature control

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 11-oxo-mogroside V to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 11-oxo-mogroside V.

-

Calculation: Calculate the solubility of 11-oxo-mogroside V in the solvent at the specified temperature based on the measured concentration and the dilution factor.

References

The Emergence of a Natural Sweetener: A Technical Guide to the Discovery and Isolation of 11-oxo-mogroside V from Luo Han Guo

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of 11-oxo-mogroside V, a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. As a natural, non-caloric sweetener with potential therapeutic applications, understanding the intricacies of its extraction and characterization is paramount for research and development. This document details the historical context of its discovery, outlines state-of-the-art experimental protocols for its isolation and purification, presents quantitative data in a structured format, and visualizes key experimental workflows and associated biological signaling pathways.

Introduction: The Quest for Natural Sweeteners

The global demand for natural, low-calorie sweeteners has driven extensive research into plant-derived compounds. Luo Han Guo (Siraitia grosvenorii) has emerged as a prominent source of intensely sweet compounds known as mogrosides. Among these, 11-oxo-mogroside V is a significant constituent, contributing to the fruit's characteristic sweetness and exhibiting various biological activities.[1] This guide serves as a technical resource for professionals engaged in the study and application of this promising natural product.

Discovery and Historical Context

The scientific investigation into the sweet components of Siraitia grosvenorii began in the latter half of the 20th century. While research into the plant's traditional use in Chinese medicine has a long history, the systematic isolation and structural elucidation of its sweet principles are more recent endeavors.

Initial research in the 1970s by Lee Chihong led to the first crude extracts of mogrosides. Subsequently, in 1977, Japanese scientist Takemoto Tsunematsu and his team embarked on pioneering work to isolate and characterize the pure mogroside constituents. Their efforts culminated in the successful isolation and structural determination of several key mogrosides, including mogroside V, in 1983. The discovery of 11-oxo-mogroside V followed as analytical techniques advanced, allowing for the identification of a wider array of mogroside analogues within the fruit extract. This discovery highlighted the chemical diversity of mogrosides and opened new avenues for research into their individual properties and potential applications.

Physicochemical Properties and Structure

11-oxo-mogroside V is a tetracyclic triterpenoid glycoside. Its structure is characterized by a mogrol aglycone backbone with an oxygen function at the C-11 position, which is believed to influence its taste profile. The presence and arrangement of glucose units attached to the aglycone are critical determinants of the compound's sweetness and biological activity.

Experimental Protocols: From Fruit to Purified Compound

The isolation and purification of 11-oxo-mogroside V from Luo Han Guo involves a multi-step process, beginning with extraction from the dried fruit and culminating in high-purity isolation using chromatographic techniques.

Extraction of Crude Mogrosides

Several methods have been developed for the efficient extraction of mogrosides from dried Luo Han Guo fruit. The choice of method can influence the yield and profile of the extracted compounds.

4.1.1. Hot Water Extraction

-

Objective: To extract a broad range of water-soluble compounds, including mogrosides.

-

Protocol:

-

Grind dried Luo Han Guo fruit into a fine powder.

-

Mix the fruit powder with deionized water in a 1:10 to 1:20 (w/v) ratio.

-

Heat the mixture to 80-100°C for 2-4 hours with continuous stirring.

-

Filter the mixture to separate the aqueous extract from the solid residue.

-

Repeat the extraction process on the residue to maximize yield.

-

Combine the aqueous extracts for further purification.

-

4.1.2. Ethanol Extraction

-

Objective: To enhance the extraction of less polar mogrosides.

-

Protocol:

-

Mix the powdered Luo Han Guo fruit with 70% aqueous ethanol.

-

Perform the extraction at room temperature or with gentle heating (e.g., 60°C) for 2-3 hours.

-

Filter the extract and repeat the process on the residue.

-

Combine the ethanol extracts and concentrate under reduced pressure to remove the ethanol.

-

Purification of 11-oxo-mogroside V

The crude extract contains a complex mixture of mogrosides, sugars, and other plant metabolites. A series of chromatographic steps are employed to isolate 11-oxo-mogroside V.

4.2.1. Macroporous Resin Chromatography

-

Objective: Initial purification and enrichment of the total mogroside fraction.

-

Protocol:

-

Pass the concentrated crude extract through a pre-treated macroporous resin column (e.g., D101).

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the mogrosides with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%).

-

Collect the fractions and monitor the presence of mogrosides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

4.2.2. Silica Gel Column Chromatography

-

Objective: Separation of individual mogrosides based on polarity.

-

Protocol:

-

Apply the enriched mogroside fraction to a silica gel column.

-

Elute the column with a solvent system typically composed of a mixture of chloroform, methanol, and water in varying ratios.

-

Collect fractions and analyze for the presence of 11-oxo-mogroside V.

-

4.2.3. High-Performance Liquid Chromatography (HPLC)

-

Objective: Final purification to obtain high-purity 11-oxo-mogroside V.

-

Protocol:

-

Employ a preparative or semi-preparative reversed-phase HPLC column (e.g., C18).

-

Use a mobile phase consisting of a gradient of acetonitrile and water.

-

Monitor the elution profile using a UV detector, typically at 203 nm or 210 nm.

-

Collect the peak corresponding to 11-oxo-mogroside V.

-

Confirm the purity of the isolated compound using analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry, NMR).

-

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and properties of 11-oxo-mogroside V and related compounds.

| Extraction Method | Solvent | Solid/Liquid Ratio | Temperature (°C) | Time (min) | Mogroside Yield (%) | Reference |

| Microwave-assisted | Water | 1:8 | - | 15 | 0.73 | (Zhu & He) |

| Microwave-assisted | 40% Ethanol | 1:30 | - | 6 | 0.8 | (Li et al.) |

| Flash Extraction | Water | 1:20 | Ambient | 4 | 10.06 | (Reported comparison) |

| Ultrasonic-assisted | - | 1:30 | Ambient | 30 | 5.97 | (Reported comparison) |

Table 1: Comparison of Mogroside Extraction Methods.

| Compound | EC50 (μg/mL) for O₂⁻ Scavenging | EC50 (μg/mL) for H₂O₂ Scavenging | EC50 (μg/mL) for •OH Scavenging | Reference |

| 11-oxo-mogroside V | 4.79 | 16.52 | 146.17 | [2] |

| Mogroside V | - | - | 48.44 | [3] |

Table 2: Antioxidant Activity of 11-oxo-mogroside V and Mogroside V. [2][3]

| Compound | Content in Mogroside Extract (%) | Reference |

| 11-oxo-mogroside V | 7.34 | [4] |

| Mogroside V | 44.52 | [4] |

| Mogroside VI | 4.58 | [4] |

| Mogroside IV | 0.97 | [4] |

| Mogroside III | 0.58 | [4] |

| Mogroside IIA2 | 0.32 | [4] |

Table 3: Composition of a Representative Mogroside Extract. [4]

Visualizing the Process and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of 11-oxo-mogroside V.

Caption: Workflow for the extraction and purification of 11-oxo-mogroside V.

Potential Biological Signaling Pathways

Research suggests that 11-oxo-mogroside V and its metabolites may exert their biological effects through various signaling pathways. The diagram below depicts a potential mechanism related to its neuroprotective and anti-cancer activities.

Caption: Potential signaling pathways modulated by 11-oxo-mogrol and Mogroside V.

Conclusion and Future Directions

11-oxo-mogroside V stands out as a natural compound with significant potential in the food and pharmaceutical industries. The methodologies for its isolation and purification are well-established, enabling the production of high-purity standards for research and commercial applications. Its antioxidant properties and the neuroprotective and anti-cancer activities of its metabolite and related compounds warrant further investigation. Future research should focus on elucidating the precise mechanisms of action of 11-oxo-mogroside V, exploring its full therapeutic potential, and optimizing extraction and purification processes for industrial-scale production. This continued exploration will be crucial in harnessing the full benefits of this remarkable natural sweetener.

References

Methodological & Application

Application Note: Quantification of 11-oxo-mogroside V using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 11-oxo-mogroside V, a sweet-tasting cucurbitane glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[][2] This method is crucial for quality control in the food, beverage, and pharmaceutical industries where monk fruit extracts are utilized as natural, non-caloric sweeteners.[3] The described protocol provides a reliable and reproducible approach for researchers, scientists, and drug development professionals.

Introduction

11-oxo-mogroside V is a triterpenoid glycoside and a derivative of mogroside V, the primary sweet component of monk fruit.[4] Its chemical formula is C₆₀H₁₀₀O₂₉ and it has a molecular weight of 1285.4 g/mol .[][4] The accurate quantification of 11-oxo-mogroside V is essential for standardizing monk fruit extracts and ensuring consistent product quality. This document provides a detailed experimental protocol for the analysis of 11-oxo-mogroside V using reversed-phase HPLC with UV detection.

Experimental Workflow

Caption: General workflow for the quantification of 11-oxo-mogroside V using HPLC.

Experimental Protocols

1. Sample Preparation (from Dried Monk Fruit)

-

Extraction: For dried monk fruit powder, utilize an ultrasound-assisted extraction method.[3]

-

Filtration: Filter the resulting extract through a 0.45 µm syringe filter (e.g., polyethersulfone) prior to injection into the HPLC system to remove any particulate matter.[3]

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of 11-oxo-mogroside V within the linear range of the calibration curve.

2. Standard Preparation

-

Stock Solution: Accurately weigh a known amount of 11-oxo-mogroside V reference standard and dissolve it in methanol to prepare a stock solution of a known concentration.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.

3. HPLC Conditions

A reversed-phase HPLC method is employed for the separation and quantification of 11-oxo-mogroside V.[3]

| Parameter | Condition |

| Column | ODS C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and Water (B) with a gradient program |

| Flow Rate | 0.75 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Gradient Program: A gradient elution is recommended to achieve optimal separation of mogrosides.[5] The specific gradient program should be optimized based on the specific column and system but a general program would involve a gradual increase in the organic phase (Acetonitrile).

Data Presentation

The quantitative performance of this HPLC method for 11-oxo-mogroside V is summarized in the table below.

| Parameter | Result |

| Linear Range (µg) | 0.5985 - 14.9625 |

| Correlation Coefficient (r) | 0.9984 |

| Average Recovery (%) | 102.5 |

| Relative Standard Deviation (RSD) (%) | 4.43 (n=6) |

Advanced Method: HPLC-ESI-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, an HPLC system coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) can be utilized.[5] This method allows for the simultaneous quantification of multiple mogrosides, including 11-oxo-mogroside V, with excellent precision and accuracy.[5]

HPLC Conditions for HPLC-ESI-MS/MS:

| Parameter | Condition |

| Column | Agilent Poroshell 120 SB C18 |

| Mobile Phase | Solvent A: 0.1% Formic Acid in WaterSolvent B: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.25 mL/min |

Conclusion

The described HPLC-UV method is simple, rapid, and accurate for the quantification of 11-oxo-mogroside V in various samples.[6] The method has been validated for its linearity, recovery, and precision, making it suitable for routine quality control of monk fruit and its derived products. For more demanding applications requiring higher sensitivity, an HPLC-ESI-MS/MS method is a viable alternative.

References

Application Notes and Protocols: 11-Oxo-Mogroside V as a Non-Caloric Sweetener in Food Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-oxo-mogroside V is a cucurbitane glycoside found in the monk fruit (Siraitia grosvenorii), a plant native to southern China.[1][2] It is a derivative of mogroside V, the primary sweet component of monk fruit extract.[3] While mogroside V is well-known for its intense sweetness, 11-oxo-mogroside V is also described as a sweet-tasting compound and a natural sweetener.[2][3] However, it is important to note that some research suggests that 11-oxo compounds derived from mogrosides may also possess bitter taste characteristics.[4] This highlights the need for careful sensory evaluation when utilizing this compound in food formulations.

Beyond its potential as a non-caloric sweetener, 11-oxo-mogroside V has demonstrated significant antioxidant properties, exhibiting inhibitory effects on reactive oxygen species.[5] This dual functionality makes it an intriguing ingredient for the development of functional foods and beverages.

These application notes provide a comprehensive overview of the current knowledge on 11-oxo-mogroside V and offer detailed protocols for its evaluation and use in food science applications.

Physicochemical Properties

A summary of the known physicochemical properties of 11-oxo-mogroside V is presented in Table 1. This data is essential for understanding its behavior in various food matrices and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of 11-Oxo-Mogroside V

| Property | Value | References |

| Molecular Formula | C₆₀H₁₀₀O₂₉ | [3] |

| Molecular Weight | 1285.4 g/mol | [3] |

| Appearance | Crystalline solid | - |

| Solubility | - DMF: 1 mg/mL- DMSO: 1 mg/mL- PBS (pH 7.2): 10 mg/mL | [3] |

| Stability | Stable for ≥ 4 years at -20°C (in appropriate solvent) | [3] |

Quantitative Data Summary

Table 2: Antioxidant Activity of 11-Oxo-Mogroside V

| Assay | EC₅₀ (μg/mL) | References |

| Superoxide Radical (O₂⁻) Scavenging | 4.79 | [5] |

| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [5] |

| Hydroxyl Radical (•OH) Scavenging | 146.17 | [5] |

| Inhibition of •OH-induced DNA damage | 3.09 | [5] |

Signaling Pathways

Sweet Taste Perception

The sweet taste of mogrosides is mediated by the T1R2/T1R3 G-protein coupled receptor, which is located in the taste buds on the tongue. The binding of a sweet molecule to this receptor initiates a downstream signaling cascade, leading to the perception of sweetness. While the specific interaction of 11-oxo-mogroside V with this receptor has not been detailed, it is presumed to follow a similar mechanism to other mogrosides.

Caption: Simplified signaling pathway of sweet taste perception mediated by the T1R2/T1R3 receptor.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of 11-oxo-mogroside V in food science applications. These are generalized protocols and may require optimization for specific applications.

Protocol for Sensory Evaluation of Sweetness and Bitterness

Objective: To determine the sensory profile of 11-oxo-mogroside V, including its sweetness intensity relative to sucrose and any potential bitter off-tastes.

Materials:

-

11-oxo-mogroside V

-

Sucrose (analytical grade)

-

Deionized water

-

Glass beakers and stirring rods

-

Analytical balance

-

Sensory panel of trained assessors (n=10-15)

-

Standard sensory analysis booths with controlled lighting and temperature

-

Data collection software or forms

Procedure:

-

Panelist Training: Train panelists to identify and rate the intensity of sweet and bitter tastes using standard solutions of sucrose and quinine sulfate, respectively.[6]

-

Sample Preparation:

-

Prepare a series of sucrose solutions in deionized water at concentrations of 2%, 4%, 6%, 8%, and 10% (w/v). These will serve as sweetness references.

-

Prepare a stock solution of 11-oxo-mogroside V in deionized water. Due to its high intensity, start with a low concentration (e.g., 0.01% w/v) and prepare a series of dilutions.

-

-

Sensory Evaluation:

-

Present the samples to the panelists in a randomized order.

-

Use a ranking test to compare the sweetness of different concentrations of 11-oxo-mogroside V against the sucrose reference solutions.

-

Use a descriptive analysis method where panelists rate the intensity of sweetness and bitterness of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).[7]

-

Panelists should rinse their mouths with water between samples.

-

-

Data Analysis:

-

Analyze the ranking data to determine the equi-sweetness concentration of 11-oxo-mogroside V relative to sucrose.

-

Analyze the descriptive analysis data to create a sensory profile of 11-oxo-mogroside V, highlighting the intensity of sweetness and any bitter notes.

-

Caption: Workflow for the sensory evaluation of 11-oxo-mogroside V.

Protocol for Stability Testing in a Beverage Model System

Objective: To evaluate the stability of 11-oxo-mogroside V in an acidic beverage system under different storage conditions. This protocol is adapted from methods used for steviol glycosides.[8][9]

Materials:

-

11-oxo-mogroside V

-

Citric acid

-

Sodium citrate

-

Deionized water

-

pH meter

-

Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 40°C)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18)

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

Procedure:

-

Preparation of Model Beverage: Prepare a citrate buffer solution (e.g., 0.1 M) and adjust the pH to 3.0 with citric acid.

-

Sample Preparation: Dissolve a known concentration of 11-oxo-mogroside V in the model beverage to create the test samples.

-

Storage Conditions: Aliquot the samples into sealed containers and store them at different temperatures (4°C, 25°C, and 40°C) in the dark.

-

Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

HPLC Analysis:

-

At each time point, analyze the concentration of 11-oxo-mogroside V in the samples using a validated HPLC-UV method. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.[10]

-

Monitor the chromatograms for the appearance of degradation products.

-

-

Data Analysis: